N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenoxy)propanamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenoxy)propanamide is an organic compound characterized by its unique structure, which includes a benzodioxin ring and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenoxy)propanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.
Attachment of the Methylphenoxy Group: The methylphenoxy group is introduced through a nucleophilic substitution reaction, often using a halogenated precursor and a phenol derivative.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenoxy)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenoxy)propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)propanamide: Similar structure but with a different position of the methyl group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-chlorophenoxy)propanamide: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-4-3-5-15(10-12)23-13(2)18(20)19-14-6-7-16-17(11-14)22-9-8-21-16/h3-7,10-11,13H,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDANUMTUMOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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